molecular formula C10H9NO2 B095492 1-Methylindole-2-carboxylic acid CAS No. 16136-58-6

1-Methylindole-2-carboxylic acid

Cat. No.: B095492
CAS No.: 16136-58-6
M. Wt: 175.18 g/mol
InChI Key: MAHAMBLNIDMREX-UHFFFAOYSA-N
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Description

1-Methylindole-2-carboxylic acid (CAS: 16136-58-6) is an indole derivative with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol . It features a methyl group at the 1-position and a carboxylic acid group at the 2-position of the indole ring. The compound exhibits intramolecular hydrogen bonding, enhancing conformational stability, and its carboxylic acid group contributes to increased acidity, enabling proton transfer reactions . This compound is synthesized via the Fischer indole synthesis, where arylhydrazones of enolizable ketones are cyclized under acidic conditions . It serves as a precursor for synthesizing keto-indoles, fenbufen derivatives, ethacrynic acid analogs, and α-ketoamides .

Preparation Methods

Critical Analysis of Methodology

Optimization of Reaction Parameters

  • Temperature Control : Elevated temperatures during Fischer indolization accelerate cyclization but risk decomposition. Maintaining reflux at 120–130°C balances speed and stability .

  • Base Stoichiometry : Excess NaH in methylation (1.2 equivalents) ensures complete deprotonation of the indole nitrogen, minimizing side products .

  • Acidification Rate : Gradual addition of HCl during saponification prevents localized overheating, which could decarboxylate the product .

Challenges and Mitigation Strategies

  • Regioselectivity in Fischer Reaction : The electron-deficient 2-position favors cyclization, but trace isomers may form. Column chromatography (EtOAc/hexane, 1:2) resolves this .

  • Ester Hydrolysis : Prolonged exposure to NaOH may degrade the indole ring. Monitoring via TLC (Rf = 0.3 in EtOAc/hexane) ensures timely termination .

Alternative Approaches and Limitations

While the Fischer route dominates industrial synthesis, alternative methods face scalability challenges:

  • Decarboxylative Halogenation : Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable direct halogenation but require stringent anhydrous conditions and offer lower yields (≤70%) .

  • Vinylation Catalysis : Ruthenium-catalyzed reactions with alkenes show promise for functionalized indoles but are cost-prohibitive for large-scale production .

Chemical Reactions Analysis

1-Methylindole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms of indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common reagents used in these reactions include thionyl chloride, hydrogen chloride, and various oxidizing and reducing agents. Major products formed from these reactions include sulfinyl chlorides and other substituted indole derivatives.

Scientific Research Applications

Pharmaceutical Development

1-Methylindole-2-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders and other conditions. Its derivatives have shown potential as inhibitors for various targets, including HIV-1 integrase.

Case Study: HIV-1 Integrase Inhibition

Research has demonstrated that derivatives of this compound can effectively inhibit the strand transfer of HIV-1 integrase. For instance, compound 20a exhibited an IC50 value of 0.13 μM, indicating strong inhibitory activity against integrase, which is vital for viral replication .

CompoundIC50 (μM)Target
312.41HIV-1 Integrase
20a0.13HIV-1 Integrase

Biochemical Research

In biochemical studies, this compound is utilized to explore metabolic pathways involving indole derivatives. These studies are essential for understanding the biological processes influenced by indoles.

Agricultural Chemistry

This compound is being investigated for its potential in developing agrochemicals such as herbicides and fungicides. Its role in pest management could enhance agricultural productivity while minimizing environmental impact.

Potential Applications

  • Development of selective herbicides.
  • Formulation of fungicides targeting specific pathogens.

Material Science

In material science, this compound is explored for its ability to create advanced materials with enhanced properties. Its derivatives can be used to synthesize polymers that exhibit improved mechanical and thermal characteristics.

Applications in Polymer Synthesis

The compound can serve as a reactant for producing novel polymers through various synthetic routes .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in chromatographic techniques. This application aids in the precise analysis of complex mixtures across different samples.

Use in Chromatography

It facilitates the identification and quantification of indole derivatives in biological samples and environmental matrices .

Mechanism of Action

The mechanism of action of 1-methylindole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an indoleamine 2,3-dioxygenase inhibitor, it interferes with the enzyme’s activity, which plays a role in tryptophan metabolism and immune response modulation . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Functional Variations

The table below compares key structural features and properties of 1-methylindole-2-carboxylic acid with related indole derivatives:

Compound Substituents CAS Number Key Properties
This compound 1-CH₃, 2-COOH 16136-58-6 Intramolecular H-bonding, pKa ~4.5; used in photoredox catalysis
5-Methoxyindole-2-carboxylic acid 5-OCH₃, 2-COOH - Electron-donating OCH₃ increases solubility; forms acyl chlorides in SOCl₂
5-Nitroindole-2-carboxylic acid 5-NO₂, 2-COOH 16730-20-4 Electron-withdrawing NO₂ enhances acidity (pKa ~3.8); reactive in SNAr reactions
7-Chloro-3-methylindole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH 16381-48-9 Chlorine increases electrophilicity; used in heterocyclic synthesis
5,6-Dimethoxy-1-methylindole-2-carboxylic acid 5,6-OCH₃, 1-CH₃, 2-COOH - Dual OCH₃ groups improve solubility; IR peaks at 1683 cm⁻¹ (C=O)

Reactivity in Organic Reactions

  • Photoredox Catalysis : this compound participates in visible-light photoredox reactions, yielding products (e.g., 3o–3r) in moderate to good yields (50–75%) . In contrast, 5-methoxyindole-2-carboxylic acid requires stringent conditions (e.g., thionyl chloride reflux) to form acyl chlorides, with prolonged reaction times leading to side products .
  • Fischer Indole Synthesis : Unlike this compound, derivatives like 2,3-dichloroindoles are more reactive in forming high-value heterocycles due to their electron-deficient aromatic rings .

Physicochemical Properties

  • Acidity: The carboxylic acid group in this compound has a pKa of ~4.5, whereas electron-withdrawing groups (e.g., NO₂ in 5-nitroindole-2-carboxylic acid) lower the pKa to ~3.8 .
  • Solubility : Methoxy-substituted derivatives (e.g., 5,6-dimethoxy-1-methylindole-2-carboxylic acid) exhibit higher aqueous solubility due to polar OCH₃ groups .

Biological Activity

1-Methylindole-2-carboxylic acid (1MI2CA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of 1MI2CA, including its mechanisms of action, therapeutic potential, and relevant case studies.

1MI2CA has the molecular formula C10_{10}H9_9NO2_2 and a molecular weight of 175.184 g/mol. It can be synthesized through various methods, including Fischer indole synthesis, where pyruvic acid is treated with 1-methylphenylhydrazone. The compound is also utilized as a reactant in the preparation of keto-indoles and other derivatives with potential therapeutic applications .

1MI2CA exhibits its biological effects through several mechanisms:

  • Antiviral Activity : It has been identified as an inhibitor of HIV-1 integrase, a crucial enzyme in the viral life cycle. Studies have shown that derivatives of indole-2-carboxylic acid, including 1MI2CA, can effectively inhibit integrase strand transfer with IC50_{50} values as low as 0.13 μM, indicating potent antiviral properties .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by inhibiting the expression of inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses .
  • Antimicrobial Properties : 1MI2CA has shown significant efficacy against biofilm formation in Candida albicans, inhibiting over 90% of biofilm development at concentrations as low as 0.1 mM. This suggests its potential application in treating fungal infections .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Antiviral Inhibits HIV-1 integrase with IC50_{50} values ranging from 0.13 to 47.44 μM .
Anti-inflammatory Suppresses iNOS expression, reducing inflammation .
Antimicrobial Inhibits biofilm formation in C. albicans by over 90% at low concentrations .
Cytotoxicity Exhibits cytotoxic effects against various cancer cell lines, enhancing its therapeutic profile .
Antioxidant Displays radical scavenging activity, contributing to its protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 1MI2CA in various biological contexts:

  • A study evaluating the anti-biofilm activity of methylindoles found that 1MI2CA significantly inhibited hyphal formation in C. albicans and improved nematode survival rates during infection, showcasing its potential as an antifungal agent .
  • Research on indole derivatives revealed that modifications at specific positions on the indole ring enhance integrase inhibition. For instance, compound modifications led to increased binding affinity and inhibitory potency against HIV-1 integrase .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methylindole-2-carboxylic acid, and what are their key experimental considerations?

The compound is classically synthesized via the Fischer indole synthesis , where pyruvic acid 1-methylphenylhydrazone is treated with alcoholic hydrogen chloride under acidic conditions . Key considerations include:

  • Temperature control (reflux conditions typically required).
  • Use of anhydrous solvents to prevent side reactions.
  • Purification via recrystallization or chromatography to isolate the carboxylic acid product.
  • Safety measures for handling corrosive reagents like HCl (e.g., fume hood use, protective gloves) .

Q. What are the critical physicochemical properties of this compound that influence its reactivity?

The carboxylic acid group at the 2-position enhances acidity (pKa ~4–5, predicted), facilitating proton transfer reactions and salt formation with bases . The indole ring’s hydrogen-bonding capability (N–H and carbonyl groups) stabilizes intermediates in coupling reactions and influences crystallinity . However, empirical data on melting point, solubility, and thermal stability are limited, requiring researchers to characterize these properties experimentally .

Q. How can researchers verify the purity and structural integrity of this compound?

Standard analytical methods include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% typical) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., methyl group at N1, carboxylic acid at C2) .
  • Mass spectrometry (ESI-MS or EI-MS) to validate molecular weight (C₁₀H₉NO₂; theoretical m/z 175.18) .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to improve yield and scalability?

Advanced strategies involve:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization in Fischer synthesis .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) could enhance reaction rates but require careful removal to avoid contamination .
  • Flow chemistry : Continuous processing might mitigate exothermic risks during HCl addition .
  • Byproduct analysis : Monitor for dimerization or decarboxylation using LC-MS .

Q. What are the challenges in characterizing the stability of this compound under varying conditions?

Key gaps include:

  • Thermal stability : No reported data on decomposition temperature or pyrolysis products; TGA/DSC studies are recommended .
  • Photostability : Indole derivatives often degrade under UV light; controlled studies with dark storage (0–6°C) are advised .
  • Hydrolytic sensitivity : The carboxylic acid group may esterify in alcoholic solvents; monitor via IR spectroscopy for ester C=O stretches (~1740 cm⁻¹) .

Q. How can computational methods aid in predicting the reactivity of this compound in drug discovery?

  • DFT calculations : Model electrophilic substitution at C3/C5 of the indole ring to predict regioselectivity in cross-coupling reactions .
  • Molecular docking : Assess hydrogen-bonding interactions with biological targets (e.g., enzymes with carboxylate-binding pockets) .
  • pKa prediction tools : Software like ACD/Labs can estimate acidity for salt formation strategies .

Q. What strategies are effective for functionalizing this compound into bioactive derivatives?

Common approaches include:

  • Amide coupling : Use EDCI/HOBt to link the carboxylic acid to amines, forming prodrugs or enzyme inhibitors .
  • Esterification : Convert to methyl esters for enhanced membrane permeability, followed by in vivo hydrolysis .
  • Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at C3 .

Q. How should researchers address contradictions in toxicity data for this compound?

While no carcinogenicity is reported by IARC or OSHA, acute toxicity data are sparse . Mitigation strategies:

  • In vitro assays : Test cytotoxicity in HepG2 or HEK293 cells.
  • Environmental safety : Avoid drainage contamination; use waste treatment protocols for carboxylic acids .
  • Exposure control : Wear P95 respirators and nitrile gloves during handling .

Q. Methodological Guidance

Q. How to design a robust experimental workflow for studying this compound in multi-step syntheses?

  • Literature benchmarking : Compare yields/reagents from Fischer synthesis vs. modern catalytic methods .
  • Milestone planning : Define critical steps (e.g., hydrazone formation, cyclization) with checkpoints for intermediate characterization .
  • Risk assessment : Address exothermicity in HCl-driven cyclization and solvent flammability .

Q. What are best practices for reproducing literature results involving this compound?

  • Reagent sourcing : Use anhydrous HCl and CAS-verified precursors to minimize variability .
  • Data validation : Cross-check NMR shifts with published spectra (e.g., δ ~7.5–8.5 ppm for aromatic protons) .
  • Troubleshooting : If cyclization fails, test fresh catalysts or alternative acids (e.g., polyphosphoric acid) .

Properties

IUPAC Name

1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHAMBLNIDMREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167123
Record name 1-Methyl-1H-indole-2-carboxylic acid
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Molecular Weight

175.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16136-58-6
Record name 1-Methyl-1H-indole-2-carboxylic acid
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Record name 1H-Indole-2-carboxylic acid, 1-methyl-
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Record name 1-Methylindole-2-carboxylic acid
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Record name 1-Methyl-1H-indole-2-carboxylic acid
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Record name 1-methyl-1H-indole-2-carboxylic acid
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Synthesis routes and methods

Procedure details

A solution of N-(4-{4-amino-7-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-ynyl]thieno[3,2-c]pyridin-3-yl}-2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide (0.078 g, 0.119 mmol) in ethanol (5 mL) was treated with hydrazine monohydrate (0.048 g, 0.955 mmol). The reaction mixture was stirred for 15 hours at 50° C. The solvent was removed under reduced pressure. The compound was purified by preparative HPLC to afford 0.007 g (10%) the title compound. 1H NMR (DMSO-d6, 400 MHz) δ 9.463 (s, 1H), 8.05-7.98 (m, 1H), 7.94 (s, 1H), 7.65-7.6 (m, 1H), 7.561-7.519 (m, 2H), 7.304-7.265 (m, 2H), 7.124 (s, 1H), 7.104-7.084 (m, 1H), 7.046-7.021 (m, 1H), 5.736 (brs, 2H), 3.99 (s, 3H), 3.867 (s, 3H), 2.7-2.6 (m, 2H), 2.58-2.5 (m, 2H), 1.6 (m, 4H); LCMS (Conditions a) Rt 3.45 min (95%), M+ 524.6.
Name
N-(4-{4-amino-7-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-ynyl]thieno[3,2-c]pyridin-3-yl}-2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide
Quantity
0.078 g
Type
reactant
Reaction Step One
Quantity
0.048 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
10%

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Methylindole-2-carboxylic acid
1-Methylindole-2-carboxylic acid
1-Methylindole-2-carboxylic acid
1-Methylindole-2-carboxylic acid
1-Methylindole-2-carboxylic acid
1-Methylindole-2-carboxylic acid

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